(Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles. This compound features a thiazole ring and fluorophenyl group, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The thiazole derivative is then coupled with a fluorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or alcohols can be formed.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers to enhance their properties.
Biology
Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-ethylphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(4-ethylphenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The presence of the fluorophenyl group in (Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2S/c1-2-14-3-5-15(6-4-14)11-17(12-22)20-23-19(13-24-20)16-7-9-18(21)10-8-16/h3-11,13H,2H2,1H3/b17-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMTVNYUSRMZDF-BOPFTXTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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